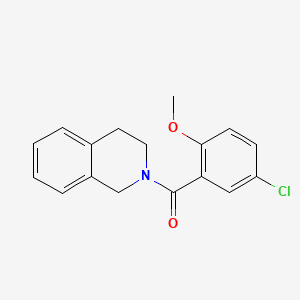

![molecular formula C16H24N4O2 B5551500 1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The introduction of "1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide" into scientific research encompasses its potential applications in medicinal chemistry, particularly as it relates to its structure-activity relationship. Such compounds often exhibit significant biological activity, making them of interest in drug development and chemical biology studies.

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "this compound," involves complex organic synthesis techniques. For example, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, providing a pathway for creating densely functionalized piperidine derivatives (Dotsenko et al., 2012). This method demonstrates the versatility of piperidine synthesis, offering a robust approach to generating compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives can be elucidated using X-ray diffraction analysis, as demonstrated by the study of hydroxy derivatives of hydropyridine (Kuleshova & Khrustalev, 2000). Such analyses reveal the conformational flexibility of these compounds and their ability to form extended networks of hydrogen bonds, impacting their chemical reactivity and biological activity.

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, highlighting their reactivity and the potential for further functionalization. The reactions can include aminomethylation, which leads to the formation of complex heterocycles (Dotsenko et al., 2012). These reactions are crucial for modifying the chemical structure to enhance biological activity or to study the mechanism of action.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as the overall molecular conformation, plays a significant role in determining these properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the potential applications of "this compound." The studies on Mannich reactions and the formation of complex heterocycles provide insights into the chemical versatility and potential utility of these compounds in further chemical transformations (Dotsenko et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

A significant area of application for this compound involves the synthesis of polyamides containing nucleobases like uracil and adenine, indicating its utility in the development of biomaterials. For instance, Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides incorporating uracil and adenine as side groups through reactions involving similar compounds, showcasing applications in creating polymers with specific functionalities (Hattori & Kinoshita, 1979). These polyamides, with molecular weights ranging from about 1000–5000, highlight the compound's role in producing water-soluble polymers, potentially useful in various biomedical applications.

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to "1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide" have been studied for their potential as drug precursors. For example, research by Hay et al. (2006) into 1-Piperidinecarboxamide derivatives identified their selectivity and activity against calcitonin gene-related peptide (CGRP) receptors, suggesting implications in migraine treatment (Hay et al., 2006). This study emphasizes the compound's relevance in designing receptor-selective drugs.

Propiedades

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-[1-(6-methylpyridin-2-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-11-4-3-5-14(18-11)12(2)19-16(22)13-6-8-20(9-7-13)10-15(17)21/h3-5,12-13H,6-10H2,1-2H3,(H2,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBBYNZCUZSYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)NC(=O)C2CCN(CC2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

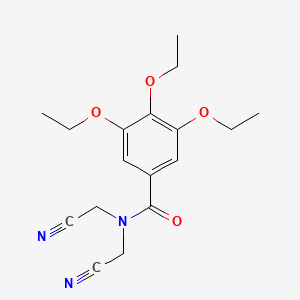

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

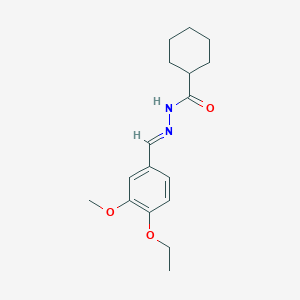

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

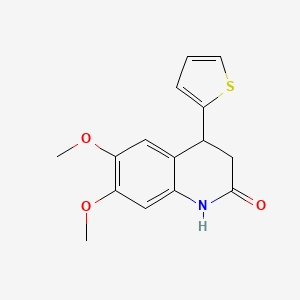

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)